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Compound of Interest

Compound Name: 3-(Methoxymethoxy)azetidine

Cat. No.: B15270133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

novel azetidine derivative, 3-(Methoxymethoxy)azetidine. Due to the limited availability of

direct experimental data for this specific compound, this guide presents predicted

spectroscopic values and detailed experimental protocols based on the analysis of its N-Boc

protected precursor, N-Boc-3-(methoxymethoxy)azetidine, and established principles of

spectroscopic analysis for related azetidine compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-
(Methoxymethoxy)azetidine. These predictions are derived from the known data of N-Boc-3-
(methoxymethoxy)azetidine and assume the successful removal of the N-Boc protecting

group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(Methoxymethoxy)azetidine
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.70 s 2H O-CH₂-O

~4.40 m 1H CH-O

~3.60 t 2H
Azetidine-CH₂ (α to

NH)

~3.40 t 2H
Azetidine-CH₂ (α to

NH)

~3.35 s 3H O-CH₃

~2.50 (broad s) br s 1H NH

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Methoxymethoxy)azetidine

Chemical Shift (δ) (ppm) Assignment

~96.0 O-CH₂-O

~70.0 CH-O

~56.0 O-CH₃

~48.0 Azetidine-CH₂ (α to NH)

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for 3-(Methoxymethoxy)azetidine
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Wavenumber (cm⁻¹) Intensity Assignment

~3350-3300 Medium N-H Stretch

~2950-2850 Strong C-H Stretch (Aliphatic)

~1150-1050 Strong C-O Stretch (Ether)

Table 4: Predicted Mass Spectrometry Data for 3-(Methoxymethoxy)azetidine

m/z (amu) Ion

118.08 [M+H]⁺

117.07 [M]⁺

88.06 [M-C₂H₅O]⁺

72.06 [M-CH₃OCH₂O]⁺

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the

synthesis and characterization of 3-(Methoxymethoxy)azetidine.

2.1 Synthesis of N-Boc-3-(methoxymethoxy)azetidine

This procedure outlines the methoxymethyl (MOM) protection of the commercially available N-

Boc-3-hydroxyazetidine.

Materials:

N-Boc-3-hydroxyazetidine

N,N-Diisopropylethylamine (DIPEA)

Chloromethyl methyl ether (MOM-Cl)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C is added

DIPEA (1.5 eq).

MOM-Cl (1.2 eq) is then added dropwise to the stirred solution.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate

solution.

The organic layer is separated, and the aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford N-

Boc-3-(methoxymethoxy)azetidine.

2.2 Synthesis of 3-(Methoxymethoxy)azetidine (N-Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group to yield the final product.

Materials:

N-Boc-3-(methoxymethoxy)azetidine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

N-Boc-3-(methoxymethoxy)azetidine (1.0 eq) is dissolved in DCM.

Trifluoroacetic acid (10 eq) is added to the solution, and the mixture is stirred at room

temperature for 1-2 hours.

The reaction mixture is concentrated under reduced pressure.

The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate

solution until the aqueous layer is basic.

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure to yield 3-(Methoxymethoxy)azetidine.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of

deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition:

The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak

(CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:
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The spectrum is acquired with proton decoupling.

Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

2.4 Infrared (IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[1][2][3][4]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.[4]

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is

presented as transmittance (%) versus wavenumber (cm⁻¹).

2.5 Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted

and infused directly into the mass spectrometer.

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5][6][7][8][9]

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated

molecule [M+H]⁺. The instrument is calibrated prior to analysis to ensure high mass

accuracy.

Visualizations
Diagram 1: Synthetic Pathway to 3-(Methoxymethoxy)azetidine
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Step 1: MOM Protection Step 2: N-Boc Deprotection
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Caption: Synthetic route to 3-(Methoxymethoxy)azetidine.

Diagram 2: Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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